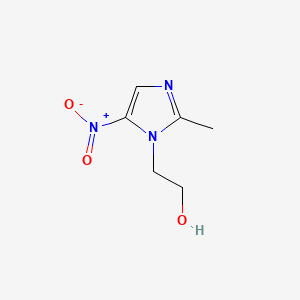









|
REACTION_CXSMILES
|
[CH3:1]C1N(CCO)C([N+]([O-])=O)=CN=1.CCC(N1N=CN(C2C=CC(N3CCN(C4C=CC(OC[C@@H]5[O:47][C@:46]([C:54]6[CH:55]=[CH:56][C:57](Cl)=C[C:59]=6Cl)(CN6N=CN=C6)[O:45]C5)=CC=4)CC3)=CC=2)C1=O)C.CC[C@@H]1NC(=O)[C@H:104]([C@H:108]([OH:115])[C@@H:109]([CH2:111]/[CH:112]=[CH:113]/[CH3:114])[CH3:110])N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N(C)C(=O)CN(C)C1=O.CCN1C(=O)C(=O)N(C(N[C@@H](C(N[C@@H]2C(=O)N3[C@@H](C(O)=O)C(C)(C)S[C@H]23)=O)C2C=CC=CC=2)=O)CC1.CO/N=C(\C(N[C@@H]1C(=O)N2C(C(O)=O)=C(COC(N)=O)CS[C@H]12)=O)/C1OC=CC=1>>[CH3:114][C:113]1[CH:112]=[CH:111][C:109]([CH3:110])=[C:108]([O:115][CH2:57][CH2:56][CH2:55][C:54]([C:46]([OH:45])=[O:47])([CH3:59])[CH3:1])[CH:104]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(N1CCO)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)N1C(=O)N(C=N1)C=2C=CC(=CC2)N3CCN(CC3)C=4C=CC(=CC4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C=7C=CC(=CC7Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
|
|
Name
|
piperacilline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C=2C=CC=CC2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=CC(=C(C1)OCCCC(C)(C)C(=O)O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |